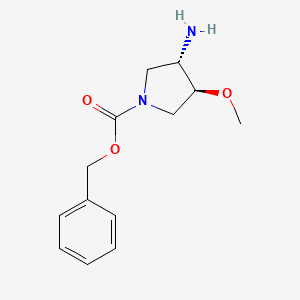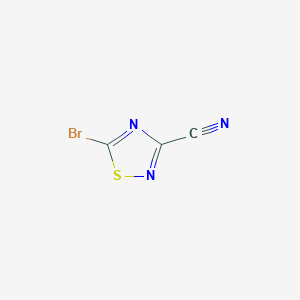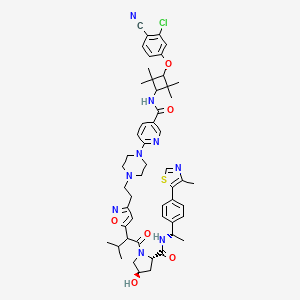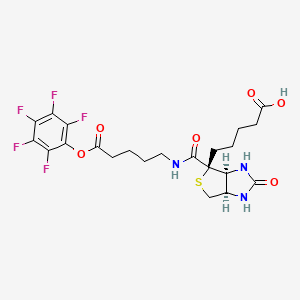
2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer treatment. It is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent, and functions by inhibiting DNA synthesis in rapidly dividing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The process begins with the selective fluorination of the uridine analog to produce 2’-Deoxy-5-fluorouridine. This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The final step involves the conversion of the phosphorylated product to its sodium salt form .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 2’-Deoxy-5-fluorouridine and inorganic phosphate.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Hydrolysis: This reaction is often carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally include substituted uridine analogs.
Hydrolysis: The primary products are 2’-Deoxy-5-fluorouridine and inorganic phosphate.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Primarily used in cancer research for its antineoplastic properties. It is effective in inhibiting the growth of various tumor cells.
Wirkmechanismus
The primary mechanism of action of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, thereby preventing the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A precursor to 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt, widely used in cancer treatment.
Floxuridine: Another nucleoside analog with similar antineoplastic properties.
2’-Deoxy-5-fluorouridine: The immediate precursor in the synthesis of the diphosphate sodium salt.
Uniqueness
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is unique due to its enhanced stability and bioavailability compared to its precursors. Its sodium salt form ensures better solubility and easier administration in clinical settings. Additionally, its potent inhibition of thymidylate synthase makes it a valuable agent in cancer therapy .
Eigenschaften
Molekularformel |
C9H10FN2Na3O11P2 |
|---|---|
Molekulargewicht |
472.10 g/mol |
IUPAC-Name |
trisodium;[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
InChI-Schlüssel |
ZQIZKELOJDOUNO-PWDLANNDSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
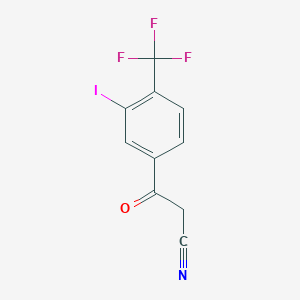
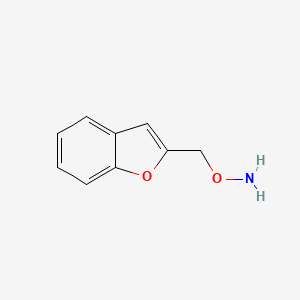
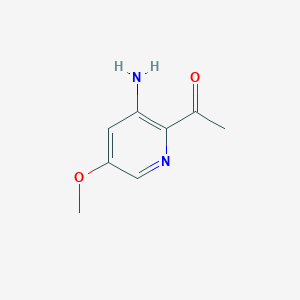
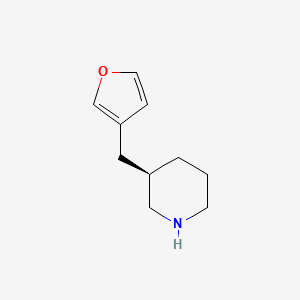
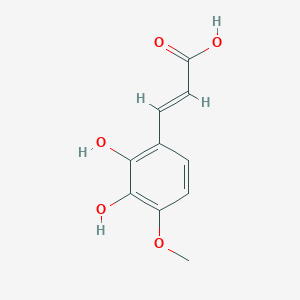
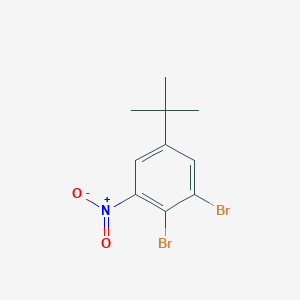
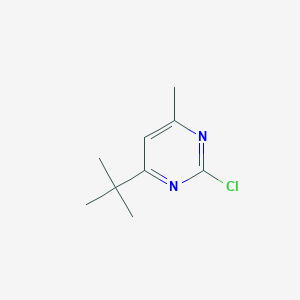
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
